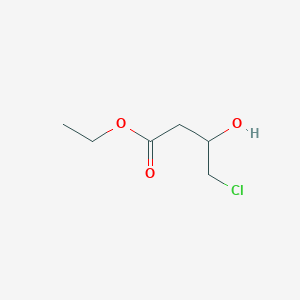

4-chloro-3-hydroxybutanoate d'éthyle

Vue d'ensemble

Description

Ethyl 4-chloro-3-hydroxybutanoate is a chiral intermediate widely used in the pharmaceutical industry. It is particularly significant in the synthesis of atorvastatin, a cholesterol-lowering drug. This compound is also utilized in the production of other pharmacologically important substances, such as 4-amino-3-hydroxybutyric acid .

Applications De Recherche Scientifique

Ethyl 4-chloro-3-hydroxybutanoate has several applications in scientific research:

Chemistry: It serves as a chiral building block in the synthesis of various complex molecules.

Biology: The compound is used in studies involving enzyme catalysis and biocatalytic processes.

Medicine: It is a crucial intermediate in the production of atorvastatin and other cholesterol-lowering drugs.

Industry: The compound’s high enantiomeric purity makes it valuable in the large-scale production of pharmaceuticals

Mécanisme D'action

Target of Action

Mode of Action

The compound is biosynthesized by a recombinant Escherichia coli harboring the carbonyl reductase and glucose dehydrogenase . The carbonyl reductase enzyme from the recombinant E. coli displays high reductase activity and excellent stereoselectivity for the reduction of ethyl 4-chloro-3-oxobutanoate (COBE) into ethyl (S)-4-chloro-3-hydroxybutanoate .

Biochemical Pathways

The biosynthesis of (S)-CHBE involves the asymmetric reduction of COBE . This process is catalyzed by carbonyl reductase enzymes, which often require cofactors such as NADH or NADPH as an electron donor . To avoid using these expensive cofactors, an efficient and cost-effective cofactor regeneration system is established, such as an enzyme-coupled system or substrate-coupled system .

Result of Action

Action Environment

The biocatalytic process for the synthesis of (S)-CHBE is optimized in an aqueous-organic solvent system . Factors such as reaction temperature, reaction pH, cosubstrate, NAD+, and cell dosage can influence the compound’s action, efficacy, and stability . For instance, the optimum reaction temperature and pH for the biotransformation of 100 mM COBE in this biphasic system were found to be 30 °C and 7.0, respectively .

Analyse Biochimique

Biochemical Properties

Ethyl 4-chloro-3-hydroxybutanoate plays a significant role in biochemical reactions, primarily through its interactions with enzymes and proteins. One of the key enzymes involved is alcohol dehydrogenase, which catalyzes the reduction of ethyl 4-chloro-3-oxobutanoate to ethyl 4-chloro-3-hydroxybutanoate. This reaction is crucial for the production of enantiomerically pure compounds used in pharmaceuticals .

Additionally, ethyl 4-chloro-3-hydroxybutanoate interacts with NADH-dependent reductases, which facilitate its conversion in various biosynthetic pathways. These interactions are characterized by high stereoselectivity and efficiency, making the compound an essential intermediate in the synthesis of chiral drugs .

Cellular Effects

Ethyl 4-chloro-3-hydroxybutanoate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the expression of genes involved in lipid metabolism, thereby impacting cholesterol synthesis and regulation. This compound also modulates cell signaling pathways related to oxidative stress and inflammation, which are critical in the development of cardiovascular diseases .

Molecular Mechanism

At the molecular level, ethyl 4-chloro-3-hydroxybutanoate exerts its effects through specific binding interactions with enzymes and other biomolecules. It acts as a substrate for alcohol dehydrogenase, facilitating the reduction of carbonyl groups to hydroxyl groups. This enzymatic activity is essential for the synthesis of chiral intermediates used in drug production. Furthermore, ethyl 4-chloro-3-hydroxybutanoate can inhibit certain enzymes involved in cholesterol biosynthesis, thereby reducing cholesterol levels in the body .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 4-chloro-3-hydroxybutanoate can vary over time. The compound is relatively stable under standard storage conditions but may degrade under extreme pH or temperature conditions. Long-term studies have shown that ethyl 4-chloro-3-hydroxybutanoate maintains its biochemical activity for extended periods, making it suitable for use in various experimental setups. Its stability can be influenced by factors such as light exposure and the presence of oxidizing agents .

Dosage Effects in Animal Models

The effects of ethyl 4-chloro-3-hydroxybutanoate in animal models are dose-dependent. At low doses, the compound has been shown to effectively reduce cholesterol levels without causing significant adverse effects. At higher doses, it may exhibit toxicity, leading to liver damage and other adverse outcomes. Studies have identified a threshold dose beyond which the compound’s beneficial effects are outweighed by its toxicity .

Metabolic Pathways

Ethyl 4-chloro-3-hydroxybutanoate is involved in several metabolic pathways, primarily those related to lipid metabolism. It interacts with enzymes such as alcohol dehydrogenase and NADH-dependent reductases, facilitating its conversion to other metabolites. These interactions are crucial for maintaining metabolic flux and ensuring the efficient synthesis of chiral intermediates. Additionally, ethyl 4-chloro-3-hydroxybutanoate can influence the levels of various metabolites, thereby impacting overall metabolic homeostasis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 4-chloro-3-hydroxybutanoate can be synthesized through the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate. This process often involves the use of biocatalysts such as carbonyl reductase and glucose dehydrogenase. The reaction typically occurs in an aqueous-organic solvent system, with optimized conditions to achieve high yield and enantiomeric excess .

Industrial Production Methods: In industrial settings, the production of ethyl 4-chloro-3-hydroxybutanoate involves the use of recombinant Escherichia coli strains that express the necessary enzymes for the reduction process. The biocatalytic process is scaled up in fermentors, where conditions such as enzyme activity and cell biomass are carefully controlled to maximize production efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 4-chloro-3-hydroxybutanoate primarily undergoes reduction reactions. The asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl 4-chloro-3-hydroxybutanoate is a key reaction, often catalyzed by enzymes such as carbonyl reductase .

Common Reagents and Conditions: The reduction process typically involves the use of NADPH as a cofactor, with glucose serving as a hydrogen donor. The reaction conditions include a pH-buffered aqueous-organic solvent system, with temperatures maintained between 28 to 33°C .

Major Products: The primary product of these reactions is ethyl 4-chloro-3-hydroxybutanoate itself, which is obtained with high yield and enantiomeric excess .

Comparaison Avec Des Composés Similaires

- Ethyl 4-chloro-3-oxobutanoate

- Ethyl 4-chloroacetoacetate

- 4-amino-3-hydroxybutyric acid

Comparison: Ethyl 4-chloro-3-hydroxybutanoate is unique due to its high enantiomeric purity and its specific use as an intermediate in the synthesis of atorvastatin. Compared to similar compounds, it offers superior stereoselectivity and yield in biocatalytic processes .

Activité Biologique

Ethyl 4-chloro-3-hydroxybutanoate, also known as ethyl (S)-4-chloro-3-hydroxybutanoate or (S)-CHBE, is a significant chiral intermediate in the synthesis of various pharmaceuticals, particularly statins like atorvastatin. This compound exhibits notable biological activities, primarily due to its role as a substrate in enzymatic reactions and its potential therapeutic applications.

Synthesis and Enzymatic Activity

The synthesis of ethyl 4-chloro-3-hydroxybutanoate has been extensively studied, particularly through biocatalytic methods involving recombinant Escherichia coli expressing specific enzymes. These methods often utilize carbonyl reductases and glucose dehydrogenases to facilitate the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE) to (S)-CHBE.

Key Research Findings

- Biocatalytic Synthesis : A study demonstrated the successful production of (S)-CHBE with over 99% enantiomeric excess using E. coli transformants co-expressing carbonyl reductase from Pichia stipitis and glucose dehydrogenase from Bacillus megaterium. The system achieved a yield of 1,398 mM in an organic phase, marking a significant advancement in yield efficiency compared to previous methods .

- Yield Optimization : Another research highlighted an optimized biocatalytic process where a recombinant E. coli was cultivated in a 500-L fermentor, achieving a yield of 97.2% for (S)-CHBE with an enantiomeric excess of 99% after just four hours of reaction time . This study emphasized the scalability and efficiency of using engineered microorganisms for producing pharmaceutical intermediates.

- Reaction Conditions : The optimal conditions for synthesizing (S)-CHBE include maintaining the reaction at temperatures between 28°C to 33°C and utilizing specific concentrations of substrates and enzymes. For instance, the use of hydrophosphate as a buffering agent and glucose as a hydrogen donor significantly enhances the reaction's efficiency .

Ethyl 4-chloro-3-hydroxybutanoate's biological activity is closely linked to its structural properties, allowing it to act as an inhibitor for HMG-CoA reductase, an essential enzyme in cholesterol biosynthesis. This inhibition is crucial for developing statins, which are widely used to manage cholesterol levels and reduce cardiovascular disease risk.

Therapeutic Applications

- Cholesterol-Lowering Agents : As a precursor for statins, (S)-CHBE plays a vital role in synthesizing drugs that lower cholesterol levels in patients with hyperlipidemia. Statins work by competitively inhibiting HMG-CoA reductase, leading to decreased cholesterol synthesis and increased uptake of LDL cholesterol from the bloodstream.

- Potential Antitumor Activity : Preliminary studies suggest that compounds related to ethyl 4-chloro-3-hydroxybutanoate may exhibit antitumor properties, although more research is needed to elucidate these effects fully.

Case Studies

Several case studies have demonstrated the compound's efficacy in various applications:

- Case Study 1 : A clinical trial investigated atorvastatin's effects on patients with high cholesterol levels, showing significant reductions in LDL cholesterol and overall cardiovascular risk .

- Case Study 2 : Research into alternative uses for statin derivatives indicated potential applications in cancer therapy due to their ability to modulate cellular signaling pathways involved in tumor growth .

Propriétés

IUPAC Name |

ethyl 4-chloro-3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAJNMXDBJKCCAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402594 | |

| Record name | ethyl 4-chloro-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10488-69-4 | |

| Record name | Butanoic acid, 4-chloro-3-hydroxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10488-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 4-chloro-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-chloro-3-hydroxybutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.